molecular formula C16H23N3O3 B5828794 1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B5828794
M. Wt: 305.37 g/mol
InChI Key: DUVGOEGJRIPZIP-UHFFFAOYSA-N
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Description

1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-2-(2-ethoxyphenyl)ethyl)piperidine-4-carboxamide
  • 1-(2-(2-Ethoxyphenylamino)ethyl)piperidine-4-carboxamide

Uniqueness

1-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-ethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-2-22-14-6-4-3-5-13(14)18-15(20)11-19-9-7-12(8-10-19)16(17)21/h3-6,12H,2,7-11H2,1H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVGOEGJRIPZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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